Reversible vs. Irreversible MAO Inhibition: 1-Aminoindan Lacks the Propargylamine Warhead of Rasagiline, Enabling Washout-Reversible Experimental Protocols
1(R)-Aminoindan inhibits both human recombinant MAO-A and MAO-B in a reversible manner, in stark contrast to rasagiline, which forms an irreversible covalent adduct with the FAD cofactor of MAO-B. X-ray crystallography confirms that the aminoindan ring of N-methyl-1(R)-aminoindan adopts a different orientation within the MAO-B active site compared to rasagiline, consistent with its reversible binding mode [1]. This mechanistic distinction is critical for researchers requiring washout-reversible enzyme modulation. Furthermore, the parent unsubstituted 1-aminoindan is a weaker MAO inhibitor than chlorinated derivatives; 4,5-dichloro-1-aminoindan inhibits norepinephrine N-methyltransferase with a Ki of 3.3 × 10⁻⁷ M (330 nM), whereas unsubstituted 1-aminoindan is substantially less potent, providing a clear rank-order structure-activity relationship [2].
| Evidence Dimension | MAO inhibition mechanism and reversibility |
|---|---|
| Target Compound Data | 1(R)-Aminoindan: reversible inhibitor of both MAO-A and MAO-B; no covalent FAD adduct formation |
| Comparator Or Baseline | Rasagiline: irreversible MAO-B-selective inhibitor; forms covalent adduct with FAD N5 atom; IC50 for rat brain MAO-B = 4.43 ± 0.92 nM |
| Quantified Difference | Reversible (1-aminoindan) vs. irreversible (rasagiline); >1,000-fold difference in MAO-B inhibitory potency |
| Conditions | Recombinant human MAO-A and MAO-B; X-ray crystallography at 1.7 Å resolution (Binda et al., 2005) |
Why This Matters
Procurement for enzymatic studies: reversible inhibition allows experimental designs (e.g., washout, kinetic analysis of recovery) that are impossible with irreversible inhibitors like rasagiline.
- [1] Binda C, Hubálek F, Li M, Herzig Y, Sterling J, Edmondson DE, Mattevi A. Binding of rasagiline-related inhibitors to human monoamine oxidases: a kinetic and crystallographic analysis. J Med Chem. 2005;48(26):8148-8154. doi:10.1021/jm0506266 View Source
- [2] Fuller RW, Hemrick SK, Molloy BB, Day WA. Inhibition of rat brain norepinephrine N-methyltransferase in vitro and in vivo by chloro-substituted 1-aminoindans. Biochem Pharmacol. 1980;27(3):485-495. PMID: 7384638. View Source
